8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the oxidative cleavage of C=C double bonds in aryl (heteroaryl)alkenes using TBAI/TBHP as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-mediated synthesis due to its efficiency and scalability. The process is optimized to ensure high yields and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridines .
Scientific Research Applications
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Mechanism of Action
The mechanism of action of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of various enzymes, including kinases and phosphodiesterases. The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[4,3-c]pyridine
- 1,2,4-Triazolo[4,3-b]pyridine
Comparison: 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. Compared to other triazolopyridines, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
8-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-3-2-4-10-5-8-9-7(6)10/h2-5H,1H3 |
InChI Key |
JKWYMQXSCKAGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NN=C2 |
Origin of Product |
United States |
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